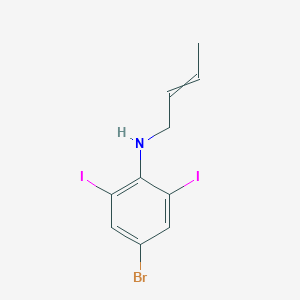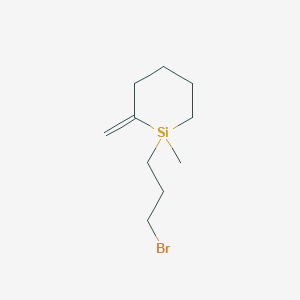![molecular formula C15H22N2 B12617883 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a nonane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate diamines with ketones or aldehydes under acidic or basic conditions to form the spirocyclic core . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of substituted spirocyclic compounds .
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5S)-
- **1,7-Diazaspiro[4.4]nonane, 7-[(1S)-1-phenylethyl]-, (5R)-
- **1,7-Diazaspiro[4.4]nonane, 7-[(1S)-1-phenylethyl]-, (5S)-
Uniqueness
1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(5R)-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C15H22N2/c1-13(14-6-3-2-4-7-14)17-11-9-15(12-17)8-5-10-16-15/h2-4,6-7,13,16H,5,8-12H2,1H3/t13-,15-/m1/s1 |
InChI Key |
UNNZMQCLCNEIDY-UKRRQHHQSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@]3(C2)CCCN3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2)CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butan-2-yl-4'-chloro-2-sulfanylidenespiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-4,6-dione](/img/structure/B12617800.png)
![4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one](/img/structure/B12617804.png)
![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
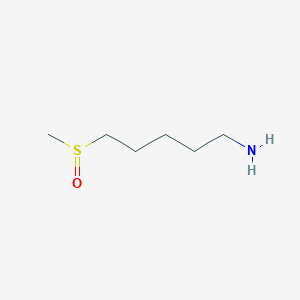
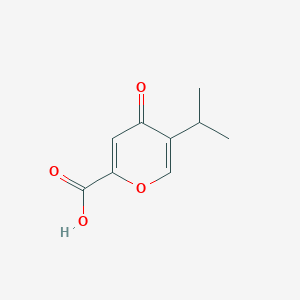
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
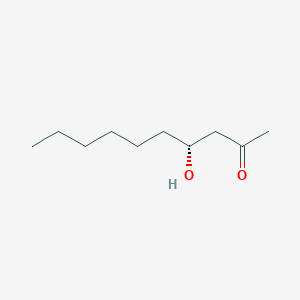


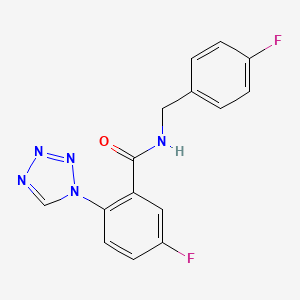
![5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12617864.png)
![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
